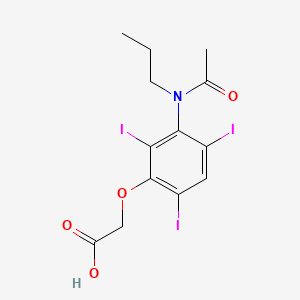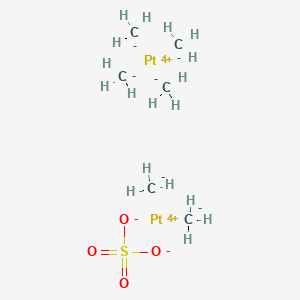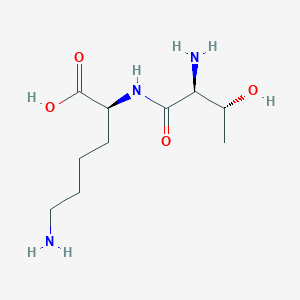![molecular formula C11H16N4OS B14710859 [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-09-6](/img/structure/B14710859.png)
[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by a purine ring substituted with a pentylsulfanyl group and a methanol group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol typically involves the introduction of a pentylsulfanyl group to the purine ring followed by the addition of a methanol group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used to investigate the mechanisms of enzyme interactions and the effects of purine derivatives on cellular metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have antiviral or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of various industrial products.
作用機序
The mechanism of action of [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets. The pentylsulfanyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
類似化合物との比較
Adenosine: A naturally occurring purine nucleoside with similar structural features.
6-Mercaptopurine: A purine analog used in chemotherapy.
Thioguanine: Another purine analog with therapeutic applications.
Uniqueness: What sets [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol apart is the presence of the pentylsulfanyl group, which imparts unique chemical and biological properties. This structural modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
14133-09-6 |
|---|---|
分子式 |
C11H16N4OS |
分子量 |
252.34 g/mol |
IUPAC名 |
(6-pentylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C11H16N4OS/c1-2-3-4-5-17-11-9-10(12-6-13-11)15(8-16)7-14-9/h6-7,16H,2-5,8H2,1H3 |
InChIキー |
UWXXBRKWZHZMBQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NC=NC2=C1N=CN2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
